3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
Description
3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a hybrid heterocyclic compound combining a quinazoline and a coumarin scaffold. The quinazoline moiety (6-chloro-4-phenyl substitution) is linked at the 3-position of the coumarin core, which is further substituted with a hexyl chain at the 6-position and a hydroxyl group at the 7-position.
The hexyl chain likely enhances lipophilicity, improving membrane permeability compared to shorter alkyl substituents. The chlorine atom on the quinazoline ring may contribute to electronic effects, influencing binding interactions with biological targets.
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN2O3/c1-2-3-4-6-11-19-14-20-15-23(29(34)35-26(20)17-25(19)33)28-31-24-13-12-21(30)16-22(24)27(32-28)18-9-7-5-8-10-18/h5,7-10,12-17,33H,2-4,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWGSCXPMRWPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a hybrid molecule that combines features of quinazoline and chromone structures. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.83 g/mol. The structure includes a chloro-substituted quinazoline moiety and a hydroxychromone component, which are known for their diverse biological activities.
Antiviral Activity
Quinazoline derivatives, including the compound , have been reported to exhibit antiviral properties. Specifically, they have shown effectiveness against hepatitis C virus (HCV) by inhibiting viral replication through various mechanisms, including interference with viral entry and blocking essential viral enzymes . The presence of the chloro group in the quinazoline structure enhances its biological activity by increasing lipophilicity and improving binding affinity to viral targets .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Quinazolines are known to act as protein kinase inhibitors, which play a crucial role in cancer cell proliferation and survival. Studies have indicated that similar compounds can inhibit various cancer cell lines, including breast and prostate cancer cells . The dual mechanism involving both quinazoline and chromone components may enhance its efficacy against tumor growth.
Anti-inflammatory Effects
Research has demonstrated that chromone derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response . The compound's ability to modulate these pathways could be beneficial in treating inflammatory disorders.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between the compound and various biological targets. The results indicate strong binding affinity to key enzymes involved in inflammation and viral replication. For instance, docking analyses revealed hydrogen bonding interactions with residues critical for enzyme activity, suggesting that the compound may effectively inhibit these targets .
In Vitro Studies
- Antiviral Activity : In vitro assays demonstrated that derivatives of quinazoline showed significant inhibition of HCV replication with IC50 values ranging from 0.5 to 5 μM . The specific compound displayed comparable activity against other viral targets.
- Cytotoxicity : The cytotoxic effects were evaluated on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 10 μM, indicating moderate cytotoxicity that warrants further investigation into its use as an anticancer agent .
- Anti-inflammatory Activity : Compounds structurally related to this hybrid have shown inhibition of COX-2 and LOX pathways with IC50 values ranging from 5 to 15 μM, suggesting that this compound may also exhibit similar anti-inflammatory effects .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, studies have shown that derivatives of quinazoline compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death through intrinsic pathways .
1.2 Antimicrobial Properties
Another area of application is its potential as an antimicrobial agent. The compound has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. The structural components that contribute to its antimicrobial activity include the chloro and phenyl groups, which enhance its interaction with microbial membranes .
Molecular Biology Applications
2.1 Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies, particularly concerning kinases involved in cancer progression. By acting as a selective inhibitor, it aids researchers in understanding the role of specific kinases in signal transduction pathways associated with malignancies .
2.2 Drug Design and Development
In drug design, the compound's structural characteristics make it a candidate for further modifications to enhance its bioactivity and reduce toxicity. Structure-activity relationship (SAR) studies can leverage its existing framework to create more potent analogs tailored for specific therapeutic targets .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Core Synthetic Pathways
The synthesis involves multi-step strategies to assemble the hybrid structure:
Quinazoline-Chromenone Condensation
-
Key Reaction : Nucleophilic aromatic substitution between 6-chloro-4-phenylquinazolin-2-amine and activated chromenone intermediates.
-
Conditions :
Chlorine Substituent
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NH₃/EtOH, 60°C, 12 h | 6-Amino derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl analogs |
Hydroxyl Group
-
Protection : Trimethylsilyl chloride (TMSCl)/imidazole in DCM .
-
Oxidation : MnO₂/CHCl₃ selectively converts –OH to ketone (limited by steric hindrance) .
Quinazoline Ring
-
N-Oxidation : m-CPBA in DCM forms N-oxide derivatives (confirmed by ¹H NMR Δδ = 0.3 ppm) .
-
Reduction : SnCl₂/HCl reduces the pyrimidine ring to dihydroquinazoline (requires >100°C) .
Chromenone Ring
-
Lactone Ring Opening : NaOH/EtOH hydrolyzes the 2-pyrone to a dicarboxylic acid.
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at C8 of the chromenone .
SnCl₂-Mediated Tandem Reactions
-
Facilitates simultaneous reduction of nitro groups and cyclocondensation (e.g., forming benzothiadiazine hybrids) .
-
Mechanism :
Acid/Base Sensitivity
Analytical Characterization Data
| Property | Value/Observation | Technique | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, quinazoline H) | 400 MHz | |
| δ 6.98 (d, J=8.4 Hz, chromenone H) | |||
| LC-MS | m/z 505.1 [M+H]⁺ | ESI+ | |
| Melting Point | 209–211°C (decomposition) | DSC |
Stability and Storage
-
Thermal Stability : Decomposes above 250°C (TGA data).
-
Light Sensitivity : Photooxidation observed under UV light (λ=254 nm) .
-
Recommended Storage : Amber vials at −20°C under N₂ atmosphere .
This compound's reactivity profile highlights its versatility for generating analogs with modified electronic, steric, and pharmacological properties. Further studies should explore its behavior under radical-initiated conditions and catalytic asymmetric transformations.
Comparison with Similar Compounds
Coumarin Derivatives
Quinazoline Derivatives
Key Research Findings
Substituent Effects on Activity
- Chlorine vs.
- Hexyl Chain Impact : The hexyl chain in the target compound likely confers higher logP (~5.5 estimated) than analogues with shorter chains (e.g., methyl: logP ~2.5), improving bioavailability but possibly reducing solubility .
- Quinazoline-Coumarin Hybridization: The combination of quinazoline and coumarin may synergize mechanisms—e.g., coumarin’s anti-inflammatory effects paired with quinazoline’s kinase inhibition.
Preparation Methods
Chloroacetylation of 2-Amino-5-Chlorobenzophenone
The quinazoline core is synthesized starting from 2-amino-5-chlorobenzophenone. Chloroacetylation is achieved by reacting the amine with chloroacetyl chloride in ethyl acetate under basic conditions (3 N NaOH) at 15–25°C. This yields 2-chloroacetamido-5-chlorobenzophenone in 96% yield after recrystallization. Key parameters include:
Iminochloride Formation and Cyclization
The chloroacetamido intermediate is treated with thionyl chloride (1.5–2 equivalents) and pyridine in methylene chloride under reflux (40–42°C) to form the iminochloride intermediate, 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone. Subsequent cyclization with hydroxylamine hydrochloride in pyridine at 25–40°C produces 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. Isolation as the hydrochloride salt (m.p. 112–122°C) improves stability.
Table 1: Optimization of Quinazoline Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chloroacetylation | Ethyl acetate, 15°C, 1.5 hr | 96 | |
| Iminochloride Formation | Methylene chloride, SOCl₂, 40°C | 85 | |
| Cyclization | Pyridine, 25°C, 48 hr | 60.6 |
Preparation of 6-Hexyl-7-Hydroxy-2H-Chromen-2-One
Alkylation of Resorcinol Derivatives
The hexyl chain is introduced via Friedel-Crafts alkylation of 2,4-dihydroxyacetophenone with 1-bromohexane in the presence of AlCl₃. This step requires anhydrous conditions to avoid hydrolysis, yielding 6-hexyl-2,4-dihydroxyacetophenone.
Pechmann Condensation
The chromenone ring is formed by reacting the alkylated resorcinol derivative with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C. The 7-hydroxy group is retained by omitting protective groups, leveraging the electron-donating hexyl chain to direct cyclization.
Table 2: Chromenone Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents decomposition |
| Acid Catalyst | H₂SO₄ (98%) | 85% conversion |
| Solvent | Solvent-free | Simplifies workup |
Coupling of Quinazoline and Chromenone Moieties
Nucleophilic Aromatic Substitution
The chloromethyl group on the quinazoline intermediate undergoes substitution with the deprotonated 3-hydroxy position of the chromenone. Reaction conditions include:
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling using a boronic ester-functionalized chromenone and 2-chloro-4-phenylquinazoline. Conditions:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Yield : 55–60%, with challenges in removing palladium residues.
Final Functionalization and Deprotection
Hydroxyl Group Activation
The 7-hydroxy group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions. Deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF, restoring the hydroxyl group with >90% efficiency.
Purification and Characterization
Final purification via recrystallization (ethanol/water) yields the target compound as a pale-yellow solid. Characterization data:
-
MP : 182–184°C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, quinazoline), 7.68–7.45 (m, 5H, aryl), 6.32 (s, 1H, chromenone C3-H), 2.91 (t, J = 7.2 Hz, 2H, hexyl), 1.56–1.24 (m, 8H, hexyl).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Nucleophilic Substitution : Higher yield (65–70%) but requires strict anhydrous conditions.
-
Cross-Coupling : Lower yield (55–60%) due to catalyst costs and purification challenges.
Q & A
Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Answer:
The compound’s quinazolinone and chromenone moieties require a combination of ¹H/¹³C NMR (to resolve substituents like hexyl and chloro groups), IR spectroscopy (to confirm hydroxy and carbonyl functionalities), and UV/vis (to analyze π-π* transitions in aromatic systems) . For crystallographic validation, single-crystal X-ray diffraction using SHELXL is recommended for high-resolution refinement, particularly to resolve potential disorder in the hexyl chain or chloro-phenyl group . Evidence from similar chromenone derivatives highlights challenges in resolving hydrogen-bonding networks involving the 7-hydroxy group, necessitating low-temperature data collection .
Advanced: How can synthetic routes be optimized to address low yields in the coupling of quinazolinone and chromenone moieties?
Answer:
Low yields often arise from steric hindrance between the 6-hexyl chain and the phenylquinazolinyl group. A stepwise approach is advised:
- Intermediate isolation : Pre-synthesize 6-chloro-4-phenylquinazolin-2-amine and 6-hexyl-7-hydroxy-2H-chromen-2-one separately, then couple via nucleophilic aromatic substitution under microwave-assisted conditions (120°C, DMF, K₂CO₃) to enhance reactivity .
- Purification : Use preparative HPLC with a C18 column (MeCN:H₂O gradient) to separate isomers or byproducts .
- Yield monitoring : Track reaction progress via LC-MS to identify quenching points and minimize side reactions .
Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., anticancer vs. antimicrobial) may stem from:
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation time) and include positive controls like doxorubicin .
- Structural analogs : Compare activity of derivatives (e.g., replacing hexyl with shorter alkyl chains) to isolate pharmacophore contributions .
- Purity validation : Ensure >95% purity via HPLC-ELSD to exclude confounding effects from synthesis byproducts .
Basic: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- Lipinski’s Rule : Assess drug-likeness (MW <500, LogP <5) using SwissADME .
- CYP450 inhibition : Screen via AutoDock Vina against CYP3A4 and CYP2D6 isoforms to predict metabolic stability .
- Solubility : Estimate log S values with ALOGPS (expected range: -2.98 to -3.82), indicating moderate aqueous solubility requiring formulation adjustments .
Advanced: How can crystallographic twinning or disorder in the hexyl chain be resolved during structure refinement?
Answer:
- Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) to improve resolution for disordered regions .
- Refinement : In SHELXL , apply TWIN/BASF commands for twinned data and PART/SUMP constraints for partial occupancy of hexyl conformers .
- Validation : Cross-check with PLATON to ensure geometric plausibility of torsion angles in the flexible chain .
Basic: What are the critical steps for validating synthetic intermediates via chromatographic methods?
Answer:
- TLC optimization : Use silica gel GF254 plates with ethyl acetate:hexane (3:7) to monitor quinazolinone-chromenone coupling.
- Flash chromatography : Employ gradient elution (hexane → EtOAc) for intermediates like 7-hydroxy-2H-chromen-2-one, noting UV-active bands at 254 nm .
- HPLC-DAD : Confirm purity of final product using a Zorbax Eclipse XDB-C8 column (retention time ~12 min, λ = 310 nm) .
Advanced: How can in silico modeling guide the design of derivatives with enhanced target binding?
Answer:
- Molecular docking : Use Glide SP/XP (Schrödinger) to simulate interactions with kinases (e.g., EGFR) based on the quinazolinone scaffold’s ATP-binding affinity .
- QSAR : Derive predictive models using CODESSA-Pro to correlate substituent electronegativity (e.g., chloro at position 6) with IC₅₀ values .
- MD simulations : Run GROMACS for 100 ns to assess stability of the hexyl chain in hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
